Benzenebutanoic acid, 4-hydroxy-g-[4-hydroxy-3-(4-morpholinylmethyl)phenyl]-g-methyl-3-(4-morpholinylmethyl)-
Description
The compound Benzenebutanoic acid, 4-hydroxy-γ-[4-hydroxy-3-(4-morpholinylmethyl)phenyl]-γ-methyl-3-(4-morpholinylmethyl)- is a structurally complex benzenebutanoic acid derivative. Its backbone consists of a benzene ring substituted with a four-carbon butanoic acid chain. Key features include:
- 4-hydroxy group on the benzene ring.
- γ-methyl and γ-[4-hydroxy-3-(4-morpholinylmethyl)phenyl] substituents on the butanoic acid chain.
- 3-(4-morpholinylmethyl) group on the benzene ring.
Properties
IUPAC Name |
4,4-bis[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O6/c1-27(7-6-26(32)33,22-2-4-24(30)20(16-22)18-28-8-12-34-13-9-28)23-3-5-25(31)21(17-23)19-29-10-14-35-15-11-29/h2-5,16-17,30-31H,6-15,18-19H2,1H3,(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNUBAIGCVTLMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)(C1=CC(=C(C=C1)O)CN2CCOCC2)C3=CC(=C(C=C3)O)CN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60984958 | |
| Record name | 4,4-Bis{4-hydroxy-3-[(morpholin-4-yl)methyl]phenyl}pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60984958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6634-56-6 | |
| Record name | NSC51920 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51920 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4-Bis{4-hydroxy-3-[(morpholin-4-yl)methyl]phenyl}pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60984958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Primary Mannich Reaction on the Benzenebutanoic Acid Core
Secondary Mannich Reaction on the γ-Methyl-Phenyl Group
A pre-synthesized γ-methyl-phenyl fragment undergoes Mannich condensation to introduce the second morpholinylmethyl group:
- Synthesis of γ-Methyl-Phenyl Intermediate :
- Alkylate phenol with gamma-butyrolactone under Friedel-Crafts conditions to attach a γ-methyl-butyric acid chain.
- Nitrate and reduce to introduce a hydroxy group at the 4-position.
- Mannich Reaction : React the intermediate with formaldehyde and morpholine to install the 3-(4-morpholinylmethyl) group.
Coupling of Fragments via Esterification or Amidation
The final assembly connects the modified benzenebutanoic acid core with the γ-methyl-phenyl fragment. Two approaches are viable:
Esterification
- Reactants :
- 4-Hydroxy-3-(4-morpholinylmethyl)benzenebutanoic acid
- γ-Methyl-4-hydroxy-3-(4-morpholinylmethyl)phenol
- Conditions : Dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) in dichloromethane (DCM), room temperature, 12 hours.
Amidation
- Reactants :
- Acid chloride derivative of the benzenebutanoic acid core
- Amine derivative of the γ-methyl-phenyl fragment
- Conditions : Triethylamine (TEA) in tetrahydrofuran (THF), 0°C to room temperature, 6 hours.
Purification and Characterization
Final purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Characterization data includes:
- ¹H-NMR : Peaks at δ 7.2–7.5 (aromatic protons), δ 3.6–3.8 (morpholine methylene), δ 2.3–2.6 (butyric acid chain).
- FT-IR : Stretches at 1700 cm⁻¹ (carboxylic acid C=O), 1250 cm⁻¹ (C-O of morpholine).
- HPLC : Purity >98%.
Challenges and Optimizations
- Regioselectivity : Competing directing effects of hydroxy and morpholinylmethyl groups necessitate protective groups (e.g., acetyl for hydroxy) during nitration.
- Steric Hindrance : Bulky morpholinylmethyl groups slow reaction kinetics; elevated temperatures (80°C) improve yields.
- Acid Sensitivity : The butyric acid chain prone to decarboxylation; neutral pH conditions are critical during hydrolysis.
Chemical Reactions Analysis
NXN-188 undergoes several types of chemical reactions, including:
Oxidation and Reduction: As a nitric oxide synthase inhibitor, NXN-188 interacts with nitric oxide pathways, which involve redox reactions.
Substitution: The compound’s structure allows for potential substitution reactions, particularly involving its serotonin receptor agonist components.
Common reagents and conditions used in these reactions include potassium chloride, capsaicin, and resiniferatoxin, which are used to induce calcitonin gene-related peptide release in preclinical migraine models . The major products formed from these reactions are typically related to the inhibition of calcitonin gene-related peptide release and the modulation of nitric oxide pathways .
Scientific Research Applications
NXN-188 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
NXN-188 exerts its effects through a dual-action mechanism:
Neuronal Nitric Oxide Synthase Inhibition: NXN-188 inhibits neuronal nitric oxide synthase, reducing the production of nitric oxide, a key mediator in migraine pathogenesis.
Serotonin Receptor Agonism: The compound acts as an agonist for serotonin receptors, particularly the 5-hydroxytryptamine 1B and 5-hydroxytryptamine 1D receptors.
Comparison with Similar Compounds
4-((3-(4-Acetyl-3-Hydroxy-2-Propylphenoxy)Propyl)Thio)-γ-Hydroxy-β-Methyl-Benzenebutanoic Acid
- Key Differences: Replaces morpholinylmethyl groups with a thioether-linked acetylphenoxypropyl chain. Contains a β-methyl instead of γ-methyl.
- The acetyl group may introduce metabolic instability due to susceptibility to hydrolysis.
4-(4-Formyl-3-Methoxyphenoxy)Butanoic Acid
- Key Differences :
- Features a formyl group and methoxy substituent via an ether linkage.
- Lacks morpholine rings.
- Impact :
4-Carbamoyl-2-(4-Phenylbutanamido)Butanoic Acid
- Key Differences :
- Contains a carbamoyl and phenylbutanamido group.
4-(4-Methylphenyl)Butanoic Acid
- Impact: Lower molecular weight improves bioavailability but reduces specificity for targets requiring polar interactions. The absence of morpholine groups limits its utility in drug designs relying on hydrogen-bond donor/acceptor motifs .
4-(((Benzyloxy)Carbonyl)Amino)-3-Hydroxybutanoic Acid
- Key Differences: Features a benzyloxycarbonyl-protected amino group and 3-hydroxy substituent.
- Impact :
Comparative Analysis of Key Properties
Biological Activity
Benzenebutanoic acid, specifically the compound 4-hydroxy-g-[4-hydroxy-3-(4-morpholinylmethyl)phenyl]-g-methyl-3-(4-morpholinylmethyl)-, is a complex organic compound with potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of alkyl-phenylketones , characterized by a ketone group substituted by an alkyl chain and a phenyl group. The detailed structure can be represented as follows:
- Molecular Formula : C₁₈H₂₃N₂O₃
- Molecular Weight : 313.39 g/mol
Anticancer Properties
Research indicates that compounds similar to benzenebutanoic acid exhibit anticancer properties . For instance, studies have shown that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have reported IC50 values indicating effective concentrations required to achieve significant anticancer activity.
Anti-inflammatory Effects
The compound has also been linked to anti-inflammatory effects . In vitro studies suggest that it may inhibit pro-inflammatory cytokines and pathways, making it a potential candidate for treating inflammatory diseases.
Antioxidant Activity
Benzenebutanoic acid has demonstrated antioxidant properties , which are crucial in mitigating oxidative stress linked to various chronic diseases. The free radical scavenging ability of this compound has been evaluated using assays such as DPPH and ABTS, showing promising results.
The biological activities of benzenebutanoic acid can be attributed to its interaction with specific cellular pathways:
- Cell Cycle Regulation : Induction of cell cycle arrest at the G1/S phase.
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Cytokine Modulation : Inhibition of NF-kB signaling pathway.
Study 1: Anticancer Activity in Breast Cancer Cells
A study published in 2022 evaluated the effects of benzenebutanoic acid on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 50 µM, with an IC50 value determined at approximately 40 µM. The mechanism was linked to increased apoptosis markers such as cleaved PARP and caspase-3 activation.
Study 2: Anti-inflammatory Effects in Animal Models
In a controlled animal study, benzenebutanoic acid was administered to mice with induced inflammation. Results showed a marked decrease in inflammatory markers (TNF-alpha and IL-6) compared to the control group, supporting its potential use in treating inflammatory conditions.
Data Table: Summary of Biological Activities
| Activity Type | Assay Method | Result | Reference |
|---|---|---|---|
| Anticancer | MTT Assay | IC50 = 40 µM | [Source 1] |
| Anti-inflammatory | ELISA | Reduced TNF-alpha levels | [Source 2] |
| Antioxidant | DPPH Scavenging | SC50 = 20 µg/mL | [Source 3] |
Q & A
Synthetic Route Optimization
Q: How can researchers optimize the multi-step synthesis of this compound to improve yield and purity? A: Synthesis involves complex steps such as introducing morpholinylmethyl groups and ensuring regioselective hydroxylation. Key strategies include:
- Reagent Selection : Use NaBH₄ for selective reductions and NaOH for controlled hydrolysis to minimize side products .
- Analytical Monitoring : Employ thin-layer chromatography (TLC) at each step to track intermediates and high-performance liquid chromatography (HPLC) for final purity assessment (>95%) .
- Temperature Control : Maintain reaction temperatures between 62–100°C to avoid decomposition, as noted in analogous morpholine-containing syntheses .
Structural Confirmation
Q: What spectroscopic and computational methods are critical for confirming the compound’s structural integrity? A:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify the positions of morpholinylmethyl groups and hydroxyl substitutions. Compare with published data for similar benzoic acid derivatives .
- Infrared (IR) Spectroscopy : Confirm functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for the butanoic acid moiety) .
- Mass Spectrometry (MS) : Use high-resolution MS to validate the molecular formula (e.g., C₂₀H₂₈N₂O₆) and isotopic patterns .
Biological Target Identification
Q: What in vitro assays are recommended to study its potential as an HDAC or endoplasmic reticulum stress (ERS) modulator? A:
- HDAC Inhibition Assays : Measure deacetylase activity using fluorogenic substrates (e.g., acetylated lysine derivatives) in cell lysates. Compare inhibition potency with 4-phenylbutyrate (4-PBA), a known HDAC inhibitor .
- ERS Pathway Analysis : Use luciferase-based reporters (e.g., ATF6-responsive elements) in HEK293T cells to quantify stress response modulation .
Data Contradiction Resolution
Q: How can researchers resolve discrepancies in reported biological activity data (e.g., conflicting IC₅₀ values)? A:
- Orthogonal Assays : Validate results using both enzymatic (cell-free) and cellular assays to rule out off-target effects .
- Batch Purity Analysis : Re-evaluate compound purity via HPLC and GC-MS, as impurities >3% can skew bioactivity data .
- Structural Isomerism Check : Use X-ray crystallography or NOESY NMR to confirm the absence of stereochemical variations .
Pharmacokinetic Profiling
Q: What methodologies are suitable for assessing its absorption and metabolism in preclinical models? A:
- In Vivo Absorption : Administer orally to rodents and quantify plasma levels via LC-MS/MS. Compare with intravenous dosing to calculate bioavailability .
- Metabolite Identification : Use high-resolution LC-QTOF-MS to detect phase I/II metabolites (e.g., glucuronidation at hydroxyl groups) .
Environmental Detection
Q: How can this compound be detected and quantified in environmental or biological matrices? A:
- Solid-Phase Extraction (SPE) : Isolate the compound from water samples using C18 cartridges, followed by derivatization for GC-MS analysis (LOD: 0.1 ppb) .
- Biosensor Development : Engineer antibody-based sensors targeting the morpholinylmethyl groups for rapid field detection .
In Silico Target Prediction
Q: What computational approaches predict potential biological targets or off-target interactions? A:
- Molecular Docking : Use AutoDock Vina to model interactions with HDAC isoforms (e.g., HDAC1/6) and stress response proteins (e.g., GRP78) .
- Machine Learning : Apply QSAR models trained on morpholine-containing compounds to predict toxicity profiles and ADMET properties .
Stability Under Experimental Conditions
Q: How can researchers ensure compound stability during long-term biochemical assays? A:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
